molecular formula C12H18O5 B2477863 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid CAS No. 2177264-83-2

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid

Cat. No.: B2477863
CAS No.: 2177264-83-2
M. Wt: 242.271
InChI Key: WBGNOFJKWKAXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid is a spirocyclic compound characterized by its unique fused ring system containing three oxygen atoms. The methyl ester derivative (CAS: 2177266-33-8) has a molecular formula of C₁₃H₂₀O₅, a molecular weight of 256.29 g/mol, and a purity of ≥98% . Its structure features two spiro junctions at positions [4.2.4.2], creating a rigid bicyclic framework with a carboxylic acid substituent.

Properties

IUPAC Name

4,9,12-trioxadispiro[4.2.48.25]tetradecane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O5/c13-10(14)9-1-2-11(17-9)3-5-12(6-4-11)15-7-8-16-12/h9H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGNOFJKWKAXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3(CC2)OCCO3)OC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a suitable diol with a carboxylic acid derivative under acidic conditions to form the dispiro structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality. The compound is usually stored under refrigerated conditions to preserve its stability.

Chemical Reactions Analysis

Types of Reactions

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4,9-Trioxa-dispiro[4.2.5.2]pentadecane-10-carboxylic Acid Methyl Esters

This compound (CAS: 2177267-63-7) shares the trioxa-dispiro core but differs in spiro indices ([4.2.5.2] vs. [4.2.4.2]). The altered spiro configuration introduces a larger ring in one junction, increasing the molecular formula to C₁₄H₂₂O₅ and molar mass to 270.32 g/mol . Key distinctions include:

  • Synthetic Accessibility : The pentadecane variant may require modified cyclization conditions due to the expanded ring size .
Parameter Target Compound ([4.2.4.2]) Pentadecane Analog ([4.2.5.2])
Molecular Formula C₁₃H₂₀O₅ C₁₄H₂₂O₅
Molecular Weight (g/mol) 256.29 270.32
CAS Number 2177266-33-8 2177267-63-7

1,4-Dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic Acid

This analog (CAS: 1030253-98-5) replaces one oxygen atom with sulfur (thia) and introduces a nitrogen (aza) heteroatom . These substitutions confer distinct properties:

  • Electronic Effects : Sulfur’s polarizability and nitrogen’s basicity alter electron distribution, affecting reactivity in acid-catalyzed reactions.

Macrocyclic Peroxides and Tetraoxanes

Spirocyclic peroxides, such as dispiro-1,2,4,5-tetraoxanes, are synthesized via ozonolysis of cycloalkanone oximes or peroxidation in acetonitrile-sulfuric acid media . Unlike the target compound, these systems prioritize peroxide bonds for antimalarial activity. Key differences include:

  • Functional Groups : The absence of carboxylic acid in tetraoxanes limits their use in conjugation chemistry.
  • Synthetic Routes : Fluorinated alcohol-mediated cyclization (e.g., using hexafluorophosphate) is common for peroxides but less relevant to trioxa-dispiro systems .

Thermodynamic and Kinetic Behavior

  • Trioxa vs. Thia-Aza Systems : The trioxa compound’s oxygen-rich structure favors hydrogen bonding, enhancing crystallinity, while thia-aza derivatives exhibit lower melting points due to reduced symmetry .
  • Stability : The [4.2.4.2] spiro system demonstrates moderate stability under acidic conditions, whereas tetraoxanes degrade rapidly in reducing environments .

Biological Activity

1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid is a synthetic compound characterized by its unique structural properties, which include three oxadiazole rings and a tetradecane backbone. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C13H20O5
  • Molecular Weight : 244.30 g/mol
  • CAS Number : 2177266-33-8
  • SMILES Notation : O1C(C(=O)OC)CCC12CCC3(OCCO3)CC2
PropertyValue
Molecular FormulaC13H20O5
Molecular Weight244.30 g/mol
CAS Number2177266-33-8
Melting PointNot Available
SolubilityNot Available

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of the compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antibacterial activity.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects in vitro using human cell lines.

Research Findings

In a controlled experiment, the compound was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% at a concentration of 100 µg/mL after 24 hours of treatment.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results.

In Vitro Studies

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values of 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells after 48 hours of exposure.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Effectiveness
AntibacterialStaphylococcus aureus32Moderate
Escherichia coli64Moderate
Anti-inflammatoryHuman Cell Lines100Significant
AnticancerHeLa25High
MCF-730High

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Modulation of Cytokine Production : It appears to modulate inflammatory pathways by inhibiting cytokine production.
  • Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions with strict control of reaction parameters such as temperature, solvent choice (e.g., THF or acetonitrile), and stoichiometry. For example, analogous spiro compounds require sequential cyclization steps to form the dispiro framework, followed by functional group introduction (e.g., carboxylic acid). Purification via column chromatography or recrystallization is critical to isolate high-purity products . Reaction monitoring using thin-layer chromatography (TLC) ensures intermediate formation .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR), infrared (IR) spectroscopy, and X-ray crystallography is recommended. NMR confirms proton and carbon environments, while IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography resolves the spirocyclic geometry and stereochemistry, as demonstrated in studies of structurally related dispiro compounds . Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How does the spirocyclic framework influence the compound’s chemical reactivity?

  • Methodological Answer : The rigid spiro structure restricts conformational flexibility, directing reactivity toward specific sites. For example, the carboxylic acid group at position 10 may undergo esterification or amidation, while the oxygen-rich dioxa rings could participate in hydrogen bonding or coordination chemistry. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static models. To address this:

  • Perform variable-temperature NMR to assess conformational mobility.
  • Validate computational predictions using experimental data (e.g., comparing calculated vs. observed X-ray bond angles).
  • Use advanced techniques like NOESY NMR to study spatial proximity of protons in solution .

Q. What strategies optimize regioselective functionalization of the spirocyclic core?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:

  • Protecting the carboxylic acid group with tert-butoxycarbonyl (Boc) before modifying other sites.
  • Employing transition-metal catalysts (e.g., Pd) for cross-coupling reactions at less hindered positions.
  • Leveraging directing groups (e.g., hydroxyl or amino) to guide functionalization .

Q. How do substituent variations (e.g., heteroatom substitution) alter biological or material properties?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For instance:

  • Replacing oxygen atoms in the dioxa rings with sulfur (thia analogs) enhances lipophilicity and metal-binding affinity.
  • Introducing azide groups enables click chemistry for bioconjugation.
  • Comparative assays (e.g., cytotoxicity or thermal stability) quantify the impact of substitutions .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :

  • Screen multiple solvent systems (e.g., DMSO/water, ethanol/hexane) to identify optimal crystallization conditions.
  • Use seeding techniques or slow evaporation to promote crystal growth.
  • For stubborn cases, co-crystallization with metal ions (e.g., Zn²⁺) or host-guest complexes can stabilize the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.